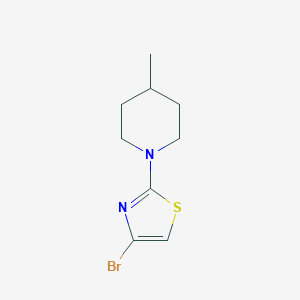

4-Bromo-2-(4-methylpiperidin-1-YL)thiazole

Description

Structure

3D Structure

Properties

CAS No. |

959237-41-3 |

|---|---|

Molecular Formula |

C9H13BrN2S |

Molecular Weight |

261.18 g/mol |

IUPAC Name |

4-bromo-2-(4-methylpiperidin-1-yl)-1,3-thiazole |

InChI |

InChI=1S/C9H13BrN2S/c1-7-2-4-12(5-3-7)9-11-8(10)6-13-9/h6-7H,2-5H2,1H3 |

InChI Key |

TUDPDHKLTRLRBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=CS2)Br |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 4 Methylpiperidin 1 Yl Thiazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the atomic connectivity and spatial arrangement of the molecule can be constructed.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For 4-Bromo-2-(4-methylpiperidin-1-YL)thiazole, the spectrum is expected to show distinct signals corresponding to the thiazole (B1198619) ring proton and the protons of the 4-methylpiperidine (B120128) substituent.

The thiazole ring possesses a single proton at the C5 position. Due to the anisotropic effects of the heterocyclic ring and the influence of the adjacent bromine atom, this proton is expected to resonate as a singlet in the aromatic region, typically around δ 7.0-8.0 ppm. dergipark.org.tr

The 4-methylpiperidine moiety presents a more complex set of signals.

Methyl Protons (-CH₃): The three protons of the methyl group at the C4 position of the piperidine (B6355638) ring would appear as a doublet, due to coupling with the adjacent methine proton (C4-H). This signal is expected in the aliphatic region, typically around δ 0.9-1.2 ppm.

Piperidine Ring Protons: The protons on the piperidine ring are diastereotopic and will exhibit complex splitting patterns. The protons on C2 and C6 (adjacent to the nitrogen atom) are deshielded and expected to appear as multiplets in the range of δ 3.4-3.8 ppm. The protons on C3 and C5 would appear as multiplets further upfield, likely between δ 1.2-2.0 ppm. The single proton at C4 will be a complex multiplet in a similar region. The integration of these signals would correspond to 2H, 2H, 1H, and 3H for the C2/C6, C3/C5, C4, and methyl protons, respectively.

Table 1: Expected ¹H NMR Chemical Shifts for this compound This interactive table summarizes the predicted proton NMR resonances.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiazole C5-H | 7.0 - 8.0 | Singlet (s) |

| Piperidine C2-H, C6-H (axial & equatorial) | 3.4 - 3.8 | Multiplet (m) |

| Piperidine C3-H, C5-H (axial & equatorial) | 1.2 - 2.0 | Multiplet (m) |

| Piperidine C4-H | 1.2 - 2.0 | Multiplet (m) |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their chemical environment. For the target compound, ten distinct carbon signals are anticipated.

Thiazole Carbons: The C2 carbon, bonded to two nitrogen atoms (one from the ring, one from the piperidine), is expected to be the most downfield signal of the molecule, typically appearing in the δ 165-175 ppm range. dergipark.org.trasianpubs.org The C4 carbon, bearing the bromine atom, would resonate around δ 105-115 ppm. The C5 carbon, attached to a proton, is expected in the range of δ 110-125 ppm. nih.gov

Piperidine Carbons: The C2 and C6 carbons, adjacent to the nitrogen, are deshielded and would appear around δ 45-55 ppm. The C3 and C5 carbons are expected in the aliphatic region of δ 30-40 ppm. The C4 methine carbon and the methyl carbon would appear furthest upfield, typically around δ 25-35 ppm and δ 20-25 ppm, respectively. dergipark.org.tr

Table 2: Expected ¹³C NMR Chemical Shifts for this compound This interactive table summarizes the predicted carbon-13 NMR resonances.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C2 | 165 - 175 |

| Thiazole C4 | 105 - 115 |

| Thiazole C5 | 110 - 125 |

| Piperidine C2, C6 | 45 - 55 |

| Piperidine C3, C5 | 30 - 40 |

| Piperidine C4 | 25 - 35 |

To confirm the assignments made from 1D NMR spectra and to establish the complete molecular connectivity, a suite of 2D NMR experiments is essential. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It would show correlations between the C4-H and the methyl protons of the piperidine ring, as well as between adjacent protons on the piperidine ring (e.g., C2-H with C3-H, C3-H with C4-H, etc.), confirming the structure of the substituent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the protonated carbons, such as C5 of the thiazole ring and all the CH, CH₂, and CH₃ groups of the 4-methylpiperidine moiety. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Crucial HMBC correlations would include the one between the piperidine C2/C6 protons and the thiazole C2 carbon, which unambiguously confirms the point of attachment between the two ring systems. Correlations between the thiazole C5-H and the thiazole C4 and C2 carbons would verify the ring structure. ipb.ptnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which helps in determining the preferred conformation of the molecule, particularly the orientation of the 4-methylpiperidine ring relative to the thiazole ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. dergipark.org.trnih.gov For this compound (C₁₀H₁₃BrN₂S), the expected exact mass can be calculated.

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) due to the natural abundance of bromine isotopes (⁷⁹Br, ~50.7% and ⁸¹Br, ~49.3%). This results in two peaks of nearly equal intensity separated by two mass units, which is a characteristic signature for a monobrominated compound. mdpi.com

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Plausible fragmentation pathways would include:

Loss of the bromine atom ([M-Br]⁺).

Cleavage of the piperidine ring, leading to various fragment ions.

Retro-Diels-Alder fragmentation of the piperidine ring.

Cleavage of the bond between the thiazole and piperidine rings.

Table 3: HRMS Data for this compound This interactive table presents the calculated mass spectrometry data.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃BrN₂S |

| Calculated Exact Mass [M]⁺ for C₁₀H₁₃⁷⁹BrN₂S | 276.0037 |

| Calculated Exact Mass [M+2]⁺ for C₁₀H₁₃⁸¹BrN₂S | 278.0017 |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). dergipark.org.tr

Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected to produce characteristic bands in the 1650-1450 cm⁻¹ region of the IR and Raman spectra. The C-S stretching vibration typically appears at lower wavenumbers, around 800-600 cm⁻¹. scielo.org.za

Piperidine Ring Vibrations: C-H stretching vibrations (aliphatic) from the piperidine and methyl groups will be prominent in the 3000-2800 cm⁻¹ region. C-H bending and scissoring vibrations will appear in the 1470-1350 cm⁻¹ range. The C-N stretching vibration of the tertiary amine is expected around 1250-1020 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is typically observed at low frequencies, usually in the 600-500 cm⁻¹ range, and is often more easily observed in the Raman spectrum than in the IR spectrum.

Table 4: Key Vibrational Frequencies for this compound This interactive table lists the expected IR and Raman absorption bands.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aliphatic C-H | Stretching | 2800 - 3000 |

| Thiazole C=N, C=C | Ring Stretching | 1450 - 1650 |

| Aliphatic C-H | Bending | 1350 - 1470 |

| C-N | Stretching | 1020 - 1250 |

| C-S | Stretching | 600 - 800 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the nature of its chromophores (light-absorbing groups). The primary chromophore in this compound is the 2-amino-substituted thiazole ring system. researchgate.net

This system contains π electrons and non-bonding electrons (on N and S atoms), which can undergo electronic transitions. The spectrum is expected to show absorption bands corresponding to:

π → π* transitions: These are typically high-energy, high-intensity absorptions associated with the conjugated π-system of the thiazole ring. They are expected to appear in the shorter wavelength UV region, likely below 250 nm. mdpi.com

n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from N or S) to an anti-bonding π* orbital. These may appear as a shoulder or a separate band at longer wavelengths, typically in the 280-350 nm range. dergipark.org.tr

The solvent used can influence the position of these absorption maxima (λ_max). Polar solvents may cause shifts in the absorption bands (solvatochromism) due to stabilization of the ground or excited states.

Table 5: Expected UV-Vis Absorption Data for this compound This interactive table shows the predicted electronic transitions.

| Transition Type | Expected λ_max (nm) |

|---|---|

| π → π* | < 250 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. It provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the conformation of the molecule and its packing in the crystal lattice. As of the latest literature review, a single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of structurally similar compounds, or analogues, provides valuable insights into the likely solid-state architecture and conformational preferences of the thiazole and piperidine moieties.

The crystallographic data for several analogues containing either a brominated thiazole ring or a piperidine/morpholine (B109124) substituent have been published. These structures are instrumental in understanding the conformational behavior of the constituent rings and their relative orientations.

A notable analogue, N-[4-(4-Bromo-phenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide, provides insight into the conformation of the piperidine ring when connected to a thiazole derivative. who.intresearchgate.net In the solid state, the piperidine ring adopts a stable chair conformation. who.intresearchgate.net The mean plane of the thiazole ring is significantly twisted with respect to the piperidine ring, with a dihedral angle of 75.82 (10)°. who.intresearchgate.net This significant rotation indicates a lack of coplanarity between the two ring systems, likely due to steric hindrance.

Another relevant analogue is 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. researchgate.net In this molecule, the dihedral angle between the 1,3-thiazole ring and the phenolic substituent ring is 23.46 (10)°. researchgate.net This deviation from planarity is attributed to the steric influence of the ortho-methyl group on the thiazole ring. researchgate.net The crystal structure also reveals a short intermolecular interaction between the bromine atom and a morpholine oxygen atom [Br···O distance of 3.1338 (19) Å]. researchgate.net

The crystal structure of fenpiverinium (B1207433) bromide is also informative, particularly regarding the conformation of the 1-methylpiperidine (B42303) moiety. mdpi.com In this structure, the piperidine ring is found in a chair configuration. mdpi.com

These examples from closely related structures consistently show that a six-membered saturated heterocyclic ring like piperidine or morpholine will adopt a low-energy chair conformation in the solid state. Furthermore, the linkage of such a ring to a thiazole nucleus generally results in a non-coplanar arrangement of the two ring systems.

Below are the crystallographic data for selected analogues of this compound.

Crystallographic Data for Analogue 1: N-[4-(4-Bromo-phenyl)thiazol-2-yl]-4-(piperidin-1-yl)butanamide who.intresearchgate.net

| Parameter | Value |

| Empirical Formula | C₁₈H₂₂BrN₃OS |

| Temperature (K) | 100 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.0649 (5) |

| b (Å) | 8.0189 (3) |

| c (Å) | 18.2599 (7) |

| β (°) | 104.593 (2) |

| Volume (ų) | 1851.64 (12) |

| Z | 4 |

Selected Torsion Angles for Analogue 1 who.intresearchgate.net

| Angle | Value (°) |

| Thiazole/Benzene Dihedral Angle | 23.97 (10) |

| Thiazole/Piperidine Dihedral Angle | 75.82 (10) |

Crystallographic Data for Analogue 2: 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol researchgate.net

| Parameter | Value |

| Empirical Formula | C₁₄H₁₅BrN₂O₂S |

| Temperature (K) | 153 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.026 (2) |

| b (Å) | 8.3448 (17) |

| c (Å) | 14.279 (3) |

| β (°) | 91.98 (3) |

| Volume (ų) | 1432.1 (5) |

| Z | 4 |

Selected Intermolecular Interactions for Analogue 2 researchgate.net

| Interaction | Distance (Å) |

| Br···O (morpholine) | 3.1338 (19) |

Computational Chemistry and Molecular Modeling Studies of 4 Bromo 2 4 Methylpiperidin 1 Yl Thiazole Systems

Quantum Chemical Investigations

Quantum chemical investigations provide a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to understanding its stability, reactivity, and spectroscopic properties. For complex heterocyclic systems like 4-Bromo-2-(4-methylpiperidin-1-YL)thiazole, these methods can elucidate characteristics that are difficult to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.netekb.eg By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and a variety of electronic properties. researchgate.netnih.gov The optimization of the molecular structure is a primary step, rearranging the atoms to achieve the lowest possible energy state. nih.gov

From the optimized structure, several chemical reactivity descriptors can be calculated. These descriptors, derived from the energies of the frontier molecular orbitals, help in understanding the chemical behavior of the molecule. ufms.br Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons. researchgate.netmdpi.com

These parameters are crucial for predicting how the molecule will interact with other chemical species, providing a theoretical foundation for its reactivity. ekb.egresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity and basicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus determining the molecule's electrophilicity. mdpi.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for molecular stability and reactivity. dntb.gov.ua

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small energy gap suggests that the molecule is more reactive and prone to intramolecular charge transfer. dntb.gov.ua

For instance, DFT calculations on a related thiazole (B1198619) derivative revealed a HOMO-LUMO energy gap of approximately 4.57 eV, indicating significant stability. researchgate.net The distribution of these orbitals across the molecule is also informative; in some thiazole systems, the HOMO is delocalized over the heterocyclic ring, while the LUMO may be concentrated on other parts of the structure, highlighting the most probable sites for nucleophilic and electrophilic attack. nih.gov

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.93 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.57 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. |

Note: The data in this table is illustrative and based on a representative thiazole compound from the literature to demonstrate the typical output of FMO analysis; specific values for this compound would require dedicated computation. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net This technique is highly effective for identifying the electrophilic and nucleophilic sites of a molecule. dntb.gov.ua

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around hydrogen atoms.

Green regions represent areas of neutral or near-zero potential.

By analyzing the MEP map of a molecule like this compound, researchers can predict how it will orient itself when approaching another molecule, guiding the understanding of intermolecular interactions. ufms.brresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. ufms.br It provides a detailed picture of charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within the molecule. acadpubl.eu

Molecular Docking Simulations for Interaction Prediction

While quantum chemical methods describe the intrinsic properties of a molecule, molecular docking simulations are employed to predict how it might interact with a biological target, such as a protein or enzyme. This is a cornerstone of computer-aided drug design. impactfactor.org Given that thiazole derivatives are known to exhibit a wide range of biological activities, docking studies can help identify potential therapeutic targets for this compound and elucidate its mechanism of action at the molecular level. mdpi.comlew.ro

Prediction of Ligand-Target Binding Modes and Key Intermolecular Interactions

Molecular docking involves placing a ligand (the small molecule) into the binding site of a target protein and evaluating the feasibility of the resulting complex. The process predicts the preferred orientation of the ligand (the binding mode or pose) and the strength of the interaction, often expressed as a binding affinity or docking score. impactfactor.orguowasit.edu.iq

Successful binding is driven by various non-covalent interactions between the ligand and the protein's amino acid residues. Key interactions include:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.

Van der Waals Forces: Weak, short-range electrostatic attractions.

Pi-Pi Stacking: Interactions between aromatic rings.

For example, docking studies of other thiazole derivatives have shown that the thiazole ring can engage in critical interactions within an enzyme's active site. nih.govresearchgate.net In studies targeting tubulin, thiazole compounds formed hydrogen bonds with key residues like Cys241 and Asn258, which was crucial for their inhibitory activity. researchgate.net Similarly, when other substituted thiazoles were docked into the active site of the elastase enzyme, the quinoline (B57606) and thiazoline (B8809763) rings were found to be essential for binding. nih.gov For a molecule like this compound, the nitrogen and sulfur atoms of the thiazole ring, the nitrogen of the piperidine (B6355638) ring, and the bromine atom could all participate in specific interactions that determine its binding affinity and selectivity for a particular biological target.

| Target Protein | Potential Therapeutic Area | Key Interactions Observed | Reference |

|---|---|---|---|

| Tubulin | Anticancer | Hydrogen bonding, hydrophobic interactions | nih.govresearchgate.net |

| Elastase | Anti-inflammatory | Hydrogen bonding with key amino acid residues | nih.gov |

| Cyclooxygenase (COX) | Anti-inflammatory | Binding within the enzyme active site | ekb.eg |

| Peptidyl-prolyl isomerase (PIN1) | Anticancer, Alzheimer's Disease | Hydrogen bonding, aromatic ring interactions | lew.ro |

Note: This table lists potential targets based on studies of various thiazole derivatives. The specific interactions and targets for this compound would need to be determined through specific docking experiments.

Conformational Preferences within Simulated Binding Environments

Understanding how a molecule like this compound adapts its shape within the active site of a protein or other biological macromolecule is fundamental for drug design. Conformational analysis in simulated binding environments would typically involve:

Docking Studies: Predicting the preferred binding orientation of the molecule within a target protein's active site. This would reveal key interactions, such as hydrogen bonds or hydrophobic contacts.

Quantum Mechanics/Molecular Mechanics (QM/MM): More accurate methods to study the electronic structure of the ligand and its immediate environment within the binding pocket, providing detailed information on interaction energies.

A hypothetical data table for such a study might look like this:

| Target Protein | Binding Site Residues | Predicted Binding Energy (kcal/mol) | Key Interactions |

| Kinase X | ASP145, LYS88, PHE144 | -9.5 | Hydrogen bond with ASP145, Pi-stacking with PHE144 |

| Protease Y | CYS25, HIS159 | -8.2 | Covalent interaction with CYS25 |

Note: This table is illustrative and not based on actual research data for the specified compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability Analysis

Molecular dynamics simulations provide a "computational microscope" to observe the movement of atoms in a molecule over time. For this compound, MD simulations would be used to:

Assess the stability of the ligand-protein complex.

Analyze the flexibility of different parts of the molecule.

Understand how water molecules and ions mediate the interaction.

Key outputs from MD simulations include Root Mean Square Deviation (RMSD) to assess stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions.

A summary of hypothetical MD simulation findings could be presented as follows:

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 200 ns | Sufficient time to observe significant conformational changes. |

| Average RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |

| RMSF of 4-methylpiperidinyl group | High | This part of the molecule is highly flexible. |

Note: This table is illustrative and not based on actual research data for the specified compound.

In Silico Prediction Methodologies for Chemical Reactivity and Properties

In silico methods can predict various chemical properties and reactivity parameters without the need for laboratory experiments. For this compound, these predictions would be valuable for understanding its metabolic fate and potential for chemical modifications.

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity properties are crucial for drug development.

Reactivity Prediction: Computational methods can identify the most likely sites for metabolic attack or chemical reaction. For instance, Density Functional Theory (DFT) calculations could predict the electron density distribution, highlighting nucleophilic and electrophilic centers.

A table of predicted properties might include:

| Property | Predicted Value | Method |

| Lipophilicity (LogP) | 3.8 | ALOGPS |

| Aqueous Solubility (LogS) | -4.2 | ESOL |

| Cytochrome P450 2D6 Inhibition | Probable Inhibitor | admetSAR |

Note: This table is illustrative and not based on actual research data for the specified compound.

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2 4 Methylpiperidin 1 Yl Thiazole

Elucidation of Reaction Pathways for Thiazole (B1198619) Ring Construction

The construction of the 2-amino-thiazole core, central to 4-bromo-2-(4-methylpiperidin-1-yl)thiazole, is most commonly achieved through the Hantzsch thiazole synthesis. chemhelpasap.comscribd.com This reaction is a cornerstone of heterocyclic chemistry, valued for its reliability and high yields. chemhelpasap.com

The primary pathway involves the condensation reaction between an α-halocarbonyl compound and a thioamide derivative. For the synthesis of the target molecule, the reactants would be 1-(4-methylpiperidin-1-yl)thiourea and a brominated three-carbon α-haloketone, such as 1,1,3-tribromoacetone (B1347163) or 3,3-dibromo-1,1-dihydroxyacetone.

The mechanism is believed to proceed through the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of 1-(4-methylpiperidin-1-yl)thiourea attacking the electrophilic carbonyl-adjacent carbon of the α-haloketone. This results in an S-alkylation and displacement of a bromide ion, forming a key intermediate. chemhelpasap.comresearchgate.net

Intramolecular Cyclization: The nitrogen atom of the thiourea (B124793) derivative then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative. chemhelpasap.com

Dehydration and Aromatization: The final step is the acid- or base-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic thiazole ring. youtube.com The aromaticity of the final product serves as a significant thermodynamic driving force for the reaction. youtube.com

An alternative pathway could involve starting with a pre-formed 2-amino-4-bromothiazole (B130272) and subsequently introducing the 4-methylpiperidine (B120128) group via a nucleophilic substitution reaction, although this is generally less direct for this specific substitution pattern.

Analysis of Regioselectivity and Stereoselectivity in Synthetic Steps

Regioselectivity: The Hantzsch synthesis offers a high degree of regiochemical control. The final substitution pattern on the thiazole ring is directly determined by the structures of the initial α-haloketone and thioamide.

To synthesize this compound, the regiochemistry is unequivocally established by the choice of reactants:

The 2-position substituent is dictated by the thioamide component, in this case, the 1-(4-methylpiperidin-1-yl)thiourea.

The 4-position substituent is determined by the α-haloketone. Using an α,α-dihaloketone where one halogen is on the carbon that will become the C5 of the ring and the other on the carbon that becomes C4 ensures the bromine atom is installed at the desired C4 position. For instance, the reaction between a thioamide and 1,3-dibromoacetone (B16897) would yield a 4-(bromomethyl)thiazole. To obtain the 4-bromothiazole (B1332970) directly, a reactant like tribromoacetaldehyde (B85889) or a related polyhalogenated ketone is necessary to ensure the bromine remains at the C4 position after cyclization and aromatization.

Studies on the condensation of N-monosubstituted thioureas have shown that under neutral conditions, the reaction exclusively yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles, can form, highlighting the importance of reaction conditions in controlling regioselectivity. rsc.org

Stereoselectivity: The target molecule, this compound, is achiral. The 4-methylpiperidine ring has a plane of symmetry, and the aromatic thiazole ring is planar. Therefore, the synthesis of the final aromatic product does not involve the formation of new stereocenters that would require stereoselective control. Should a chiral derivative of the piperidine (B6355638) ring be used, the synthetic pathway via the Hantzsch synthesis would not affect the existing stereocenter, leading to the corresponding chiral product.

Mechanisms of Bromine Atom Activation and Subsequent Derivatization

The bromine atom at the C4 position of the thiazole ring is a versatile handle for further functionalization, primarily through metal-catalyzed cross-coupling reactions. The activation of the C-Br bond is a critical step in these transformations.

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent method for derivatizing aryl and heteroaryl halides. The general mechanism proceeds through a catalytic cycle involving a palladium(0) species. libretexts.org

Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the C4-Br bond. This is often the rate-determining step and results in the formation of a square planar Pd(II) complex. nobelprize.orglibretexts.org

Transmetalation: The organopalladium(II) intermediate then reacts with an organometallic reagent (e.g., organoboron in Suzuki coupling, organozinc in Negishi coupling, or organotin in Stille coupling). nobelprize.orgnrochemistry.comwikipedia.org The organic group from the organometallic reagent displaces the halide on the palladium center. nobelprize.org

Reductive Elimination: In the final step, the two organic ligands on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nrochemistry.com

Common cross-coupling reactions applicable to 4-bromothiazoles include:

Suzuki Coupling: Utilizes boronic acids or esters in the presence of a base. nrochemistry.comorganic-chemistry.org

Negishi Coupling: Employs organozinc reagents, which are highly reactive. nrochemistry.comyoutube.comorganic-chemistry.org

Stille Coupling: Uses organostannane (tin) reagents. nrochemistry.comopenochem.orgorganic-chemistry.org

Bromo-Lithium Exchange: An alternative activation method involves treating the 4-bromothiazole with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. rsc.orgrsc.orgnih.gov This halogen-metal exchange rapidly converts the electrophilic C4-Br bond into a potent nucleophilic C4-Li species. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups. rsc.orgresearchgate.net Studies on polyhalogenated thiazoles show that the reactivity of bromine atoms to exchange can be position-dependent. rsc.org

Kinetic and Thermodynamic Studies of Relevant Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current body of scientific literature. However, general principles governing the relevant reaction types can be discussed.

Hantzsch Thiazole Synthesis: This reaction is generally considered to be thermodynamically favorable. The key driving force is the formation of the highly stable, aromatic thiazole ring from acyclic precursors. youtube.com The dehydration step to form the aromatic ring is typically irreversible and drives the reaction to completion. The initial S-alkylation is a fast step, while the subsequent cyclization and dehydration are often rate-limiting. scribd.com

Computational studies, such as Density Functional Theory (DFT), on related heterocyclic systems provide insights into reaction barriers and the stability of intermediates, serving as a valuable tool in the absence of experimental kinetic data.

Role of Catalysts and Solvent Effects on Reaction Mechanisms

Role of Catalysts: Catalysis is central to the efficient derivatization of this compound.

Palladium Catalysts: In cross-coupling reactions, the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and, crucially, the supporting ligand, dictates the catalyst's activity, stability, and selectivity. organic-chemistry.orgnih.gov Phosphine ligands (e.g., PPh₃, PCy₃, SPhos, XPhos) and N-heterocyclic carbenes (NHCs) are commonly used. wikipedia.orgnih.gov The ligand's electronic properties and steric bulk influence the rates of oxidative addition and reductive elimination. wikipedia.orgnih.gov For instance, bulky, electron-rich ligands often promote the oxidative addition of less reactive aryl chlorides and facilitate the final reductive elimination step. nih.gov

Acid/Base Catalysis: In the Hantzsch synthesis, the cyclization and dehydration steps can be catalyzed by either acid or base, which facilitates the removal of the hydroxyl group from the thiazoline (B8809763) intermediate.

Solvent Effects: The solvent plays a critical role in these chemical transformations by solvating reactants, intermediates, and catalysts, thereby influencing reaction rates and mechanisms. rsc.orgyork.ac.uk

In Thiazole Synthesis: The Hantzsch synthesis is often carried out in protic solvents like ethanol, which can facilitate the proton transfer steps involved in the dehydration and aromatization process.

In Cross-Coupling Reactions: The choice of solvent can significantly impact the outcome of palladium-catalyzed reactions. whiterose.ac.uk

Polar aprotic solvents like DMF, THF, and dioxane are commonly used. nrochemistry.comresearchgate.net They are effective at dissolving the polar organometallic intermediates and salts involved in the catalytic cycle.

The solvent can influence the nature of the active catalytic species. In Suzuki couplings, the solvent can interact with the catalyst or the arylboronic acid during the transmetalation step. researchgate.net

In some cases, the solvent can act as a ligand, coordinating to the palladium center and affecting its reactivity. whiterose.ac.uknih.gov The choice of solvent can even alter the selectivity of a reaction when multiple reactive sites are present. nih.gov

Interactive Data Table: Typical Conditions for Cross-Coupling of Bromo-Heterocycles

| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |

| Suzuki | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane/H₂O | 80-110 °C |

| Negishi | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃, dppf | None | THF, DMF | Room Temp - 60 °C |

| Stille | Pd(PPh₃)₄ | PPh₃ | None (LiCl additive) | Toluene, DMF | 80-110 °C |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, i-Pr₂NH | Toluene, DMF | Room Temp - 80 °C |

Note: This table represents generalized conditions based on literature for bromo-heterocycles and serves as a starting point for optimization for the specific substrate. nrochemistry.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govbeilstein-journals.org

Structure Interaction Relationship Studies of 4 Bromo 2 4 Methylpiperidin 1 Yl Thiazole Analogues

Rational Design Principles for Structural Modification of the Thiazole (B1198619) Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities. The rational design of analogues of 4-Bromo-2-(4-methylpiperidin-1-YL)thiazole involves a multifaceted approach aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies include modifying substituents at various positions of the thiazole core, altering the nature of the linker, and introducing bioisosteric replacements. frontiersin.org

A primary principle in the modification of the thiazole scaffold is the strategic introduction of functional groups that can engage in specific interactions with the target protein. nih.gov For instance, the nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, a crucial interaction for the inhibitory activity of some thiazole-based compounds. nih.gov Computational techniques, such as molecular docking and quantum chemical computations, play a vital role in predicting the binding modes of designed analogues and understanding the electronic properties influencing their interactions. plos.org

Influence of the Bromine Substituent at C4 on Molecular Recognition

The bromine atom at the C4 position of the thiazole ring in this compound is not merely a passive substituent. Its size, electronegativity, and ability to participate in halogen bonding can significantly influence the molecule's interaction with its biological target. nih.gov Halogen bonds, which are non-covalent interactions between an electrophilic region on the halogen atom and a nucleophilic site on a partner molecule, are increasingly recognized as important determinants of binding affinity and selectivity in drug-receptor interactions.

The presence of the bromine atom can introduce specific, directional interactions that may not be possible with other substituents. nih.gov This can lead to enhanced binding affinity and a more defined orientation of the ligand within the binding pocket. The electron-withdrawing nature of the bromine atom also modulates the electronic properties of the thiazole ring, which can in turn affect other intermolecular interactions, such as hydrogen bonds and π-π stacking.

Impact of the 4-Methylpiperidine (B120128) Moiety and its Stereochemistry on Intermolecular Interactions

The stereochemistry of the methyl group at the 4-position of the piperidine (B6355638) ring can have a profound impact on the molecule's biological activity. The two enantiomers, (R)- and (S)-4-methylpiperidine, will orient the methyl group differently in space. This can lead to stereoselective interactions with a chiral binding site, where one enantiomer may fit more snugly and form more favorable interactions than the other. Such stereoselectivity is a hallmark of specific drug-receptor interactions and can result in significant differences in potency and efficacy between enantiomers.

The conformational flexibility of the piperidine ring is also a factor. The chair and boat conformations of the piperidine ring will present different three-dimensional arrangements of its substituents. The presence of the methyl group can influence the conformational equilibrium of the ring, which in turn can affect how the entire molecule presents itself to its binding partner. Understanding the energetic landscape of these conformations and how they are influenced by the surrounding protein environment is critical for rational drug design. nih.gov

Comparative Analysis of Isosteric and Bioisosteric Substitutions

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties while maintaining its core binding interactions. researchgate.netnih.gov A bioisostere is a chemical substituent that can be exchanged for another substituent to produce a new compound with similar biological properties. cambridgemedchemconsulting.com This strategy can be applied to various parts of the this compound molecule to improve its pharmacological profile.

The 4-methylpiperidine moiety also offers several opportunities for bioisosteric modification. The piperidine ring itself could be replaced with other saturated heterocycles, such as morpholine (B109124) or thiomorpholine, to alter polarity and hydrogen bonding capacity. The methyl group could be replaced with other small alkyl groups or a fluorine atom to probe steric and electronic effects. u-tokyo.ac.jp The table below presents some potential isosteric and bioisosteric replacements for different parts of the parent molecule.

| Original Moiety | Potential Isosteric/Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Bromine (at C4) | Chlorine, Iodine, Trifluoromethyl | Modulate halogen bond strength, lipophilicity, and electronic properties. |

| Piperidine Ring | Pyrrolidine, Morpholine, Thiomorpholine, Azetidine | Alter ring size, polarity, and hydrogen bonding capacity. |

| Methyl Group (on piperidine) | Ethyl, Isopropyl, Fluorine, Hydroxyl | Probe steric and electronic requirements of the binding pocket. |

| Thiazole Ring | Oxazole, Imidazole, Thiophene | Modify the core scaffold to alter electronic properties and hydrogen bonding patterns. |

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR studies can be invaluable for guiding structural optimization. imist.ma

The first step in a QSAR study is to generate a dataset of compounds with their corresponding biological activities. A variety of molecular descriptors are then calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including its physicochemical, electronic, and topological properties. researchgate.net Examples of descriptors include logP (lipophilicity), molecular weight, molar refractivity, and various electronic parameters.

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net A robust QSAR model should have good statistical significance and predictive power, which is typically assessed through internal and external validation techniques. imist.ma Once a validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized analogues. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Future Directions and Emerging Research Avenues for Bromo Thiazole Piperidine Systems

Development of Sustainable and Efficient Synthetic Methodologies

The future synthesis of bromo-thiazole-piperidine systems will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact, reduce waste, and improve efficiency. nih.gov Traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch synthesis, often rely on harsh reagents and volatile organic solvents. mdpi.combepls.com Emerging research is focused on overcoming these limitations by adopting innovative techniques.

Key sustainable approaches include:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times, increase product yields, and often allow for solvent-free conditions. nih.govbepls.comtandfonline.com Ultrasound irradiation, in particular, offers a green, ecofriendly approach to synthesizing thiazole derivatives. tandfonline.com

Green Solvents and Catalysts: The use of environmentally benign solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a growing trend. bepls.com Furthermore, the development of reusable, heterogeneous catalysts, such as silica-supported tungstosilisic acid or natural biopolymers like chitosan, can simplify product purification and reduce chemical waste. mdpi.comnih.gov

Multi-Component Reactions (MCRs): One-pot MCRs are highly efficient as they combine several synthetic steps into a single operation, reducing energy consumption and the need for isolating intermediates. bepls.combenthamdirect.com

These methodologies promise to make the synthesis of complex molecules like 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole more economically viable and environmentally responsible.

| Methodology | Key Advantages | Representative Conditions |

| Microwave Irradiation | Rapid reaction times, higher yields, enhanced purity. bepls.com | Solvent-free or with green solvents (e.g., water, ethanol). bepls.com |

| Ultrasonic Irradiation | Energy efficiency, mild reaction conditions, simple workup. mdpi.comnih.gov | Room temperature, often solvent-free. tandfonline.com |

| Reusable Catalysts | Reduced waste, cost-effectiveness, easy separation. mdpi.com | Silica-supported acids, chitosan-based catalysts. mdpi.comnih.gov |

| Multi-Component Reactions | High atom economy, reduced steps, operational simplicity. bepls.combenthamdirect.com | One-pot synthesis in aqueous media. benthamdirect.com |

Integration of Advanced Machine Learning and AI in Molecular Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design by enabling the rapid analysis and prediction of chemical properties. frontiersin.org For bromo-thiazole-piperidine systems, these computational tools can accelerate the discovery of novel compounds with desired biological activities.

Future applications in this area include:

Predictive Bioactivity Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like Random Forest and Support Vector Machines (SVM), can predict the biological activity of newly designed thiazole derivatives. nih.govresearchgate.netgithub.io This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Molecular Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. nih.govnih.govtue.nl These models can be trained on known bioactive molecules to generate novel bromo-thiazole-piperidine structures optimized for specific properties like target binding affinity or drug-likeness. tue.nlspringernature.com

ADMET Prediction: AI models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design phase, reducing the likelihood of late-stage failures in drug development.

By integrating AI and ML, researchers can navigate the vast chemical space of thiazole derivatives more efficiently, focusing resources on the most promising candidates. nih.gov

| AI/ML Application | Technique/Algorithm | Objective |

| Bioactivity Prediction | QSAR, Random Forest, SVM. nih.govresearchgate.net | Predict the biological activity (e.g., enzyme inhibition) of novel analogs. nih.gov |

| De Novo Design | Recurrent Neural Networks (RNNs), GANs. nih.govnih.gov | Generate novel, synthesizable molecules with desired properties. frontiersin.orgspringernature.com |

| Property Optimization | Reinforcement Learning, Genetic Algorithms. nih.gov | Iteratively optimize molecules for multiple parameters (potency, selectivity, ADMET). |

| Virtual Screening | Deep Learning, Docking Simulations. | Screen large virtual libraries to identify potential hits for specific biological targets. github.ionih.gov |

Exploration of Novel Chemical Reactivity and Unconventional Transformations

The chemical structure of this compound offers multiple sites for chemical modification, and future research will likely uncover novel and unconventional transformations. The bromine atom at the C4 position of the thiazole ring is a particularly valuable synthetic handle. chemimpex.com

Emerging areas of exploration include:

Cross-Coupling Reactions: The C-Br bond is well-suited for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, and alkynyl substituents. nih.govresearchgate.net This enables the systematic exploration of the structure-activity relationship (SAR) by modifying this part of the molecule.

C-H Activation: Direct functionalization of C-H bonds on the thiazole or piperidine (B6355638) rings represents a highly atom-economical approach to creating new analogs. This avoids the need for pre-functionalized starting materials and opens up new avenues for structural diversification.

Photoredox Catalysis: Light-mediated reactions offer mild and highly selective methods for bond formation. Exploring photoredox-catalyzed reactions could enable transformations that are difficult to achieve with traditional thermal methods, such as novel cycloadditions or radical-based functionalizations. nih.gov

Ring Transformations: Under specific conditions, the thiazole ring can undergo cycloadditions and subsequent ring-opening or rearrangement reactions to form other heterocyclic systems, such as pyridines. wikipedia.org Investigating these transformations could lead to the discovery of entirely new chemical scaffolds.

High-Throughput Synthesis and Screening Platform Development

To fully explore the chemical space around the bromo-thiazole-piperidine core, the development of high-throughput synthesis and screening (HTS) platforms is essential. bmglabtech.comwikipedia.org These platforms enable the rapid creation and evaluation of large libraries of compounds, accelerating the identification of "hits" with interesting biological profiles. bmglabtech.com

Key components of this future direction are:

Parallel and Combinatorial Synthesis: Techniques like solid-phase synthesis allow for the automated, parallel creation of hundreds or thousands of distinct analogs. nih.govnih.gov This involves systematically varying the substituents on the thiazole and piperidine rings to generate a diverse chemical library. nih.gov The development of efficient, high-throughput "click" chemistry reactions is also a key area of interest. rsc.org

Miniaturization and Automation: HTS relies on robotics, liquid handling devices, and miniaturized assay formats (e.g., 384- or 1536-well microplates) to test thousands of compounds per day. wikipedia.org

Advanced Screening Assays: A variety of HTS assays can be employed, from biochemical assays that measure enzyme inhibition (e.g., FRET, fluorescence polarization) to cell-based assays that assess cellular viability, reporter gene activation, or other phenotypic changes. nih.gov High-content screening (HCS), which uses automated microscopy to analyze multiple cellular parameters, is becoming increasingly popular. nih.gov

| Screening Method | Principle | Application Example |

| FRET/TR-FRET | Measures proximity between two fluorophores to detect binding or cleavage events. nih.gov | Screening for inhibitors of a specific protease or kinase. |

| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger partner. nih.gov | Identifying compounds that disrupt a protein-protein interaction. |

| Cell-Based Viability Assays | Quantifies the number of living cells after treatment with a compound. nih.gov | Screening for cytotoxic agents in cancer research. |

| High-Content Screening (HCS) | Automated microscopy and image analysis to measure multiple cellular parameters. nih.gov | Identifying compounds that induce specific morphological changes or protein localization. |

Application in Chemical Probe Development for Elucidating Molecular Mechanisms

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling researchers to study its function in cells and organisms. ox.ac.uk The bromo-thiazole-piperidine scaffold is an attractive starting point for the development of such probes.

Future research in this area will focus on:

Target Identification and Validation: A bioactive compound from a bromo-thiazole-piperidine library can be converted into a chemical probe to identify its molecular target. The bromine atom provides a convenient site for introducing modifications without significantly altering the core structure. ump.edu.plump.edu.pl

Design of Affinity-Based Probes: The scaffold can be functionalized with an affinity tag (e.g., biotin) to facilitate the isolation and identification of binding partners from cell lysates.

Development of Photoaffinity Probes: Incorporating a photoreactive group allows for covalent cross-linking of the probe to its target upon UV irradiation, enabling more robust target identification.

Activity-Based Probes: These probes are designed to covalently bind to the active site of a specific class of enzymes, providing a readout of enzyme activity rather than just binding. acs.org

By developing well-characterized chemical probes based on the this compound structure, the scientific community can gain valuable tools to investigate complex biological pathways and validate new drug targets. ox.ac.uk

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a thiocyanate precursor (e.g., 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one) with 4-methylpiperidine under reflux in methanol or ethanol. Optimization includes adjusting molar ratios (e.g., 1:1.5 thiocyanate:amine), reflux duration (20–60 minutes), and post-reaction crystallization in water-ethanol mixtures to improve yields (65–75%) . Solvent polarity and temperature gradients during crystallization are critical for purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify thiazole ring vibrations (C-S stretch: 650–750 cm⁻¹; C=N stretch: 1500–1600 cm⁻¹) and confirm amine participation via N-H stretches (3200–3400 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 6.8–7.5 ppm), methylpiperidine signals (δ 1.2–2.8 ppm), and thiazole C-H (δ 8.0–8.5 ppm). ¹³C NMR confirms bromine-induced deshielding (C-Br: δ 110–120 ppm) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/Br percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved when determining the structure of this compound using SHELX programs?

- Methodological Answer : SHELXL refinement requires careful handling of thermal displacement parameters (ADPs) and hydrogen bonding. For example, intramolecular H-bonds (e.g., O–H···N) can distort thiazole-piperidine dihedral angles (~23°), necessitating unrestrained refinement of phenolic H-atoms. Use the

ISORandDELUcommands to constrain anisotropic ADPs for Br atoms, which exhibit high electron density. Cross-validate withR1(<5%) andwR2(<12%) metrics .

Q. What computational methods are suitable for modeling the electronic structure and predicting the biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to predict HOMO/LUMO energies. Thiazole’s electron-withdrawing nature lowers HOMO (-5.8 eV), enhancing potential as a kinase inhibitor .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like prion proteins (PDB: 1AG2). Prioritize poses with thiazole-Br forming halogen bonds (e.g., with Tyr163) and methylpiperidine occupying hydrophobic pockets .

Q. How can structural deviations in analogs impact structure-activity relationships (SAR) for antiprion or anticancer activity?

- Methodological Answer : Compare dihedral angles and substituent effects across analogs. For example, replacing 4-methylpiperidine with morpholine increases planarity (dihedral: 23° → 15°), improving π-π stacking but reducing solubility. SAR studies should correlate LogP (2.5–3.5) with cytotoxicity (IC₅₀: 10–50 μM) in neuroblastoma cell lines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of thiazole derivatives?

- Methodological Answer : Cross-examine assay conditions. For instance, antiproliferative activity against Candida (MIC: 8–16 μg/mL) may vary due to broth microdilution vs. agar diffusion methods . Normalize data using positive controls (e.g., fluconazole) and statistical tools (ANOVA, p <0.05) to resolve variability .

Experimental Design Considerations

Q. What strategies enhance the stability of this compound in aqueous media for in vitro studies?

- Methodological Answer : Stabilize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.